5-Bromo-3,4-difluoro-2-(isopropylamino)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

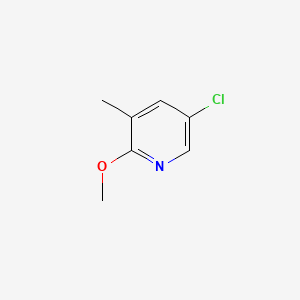

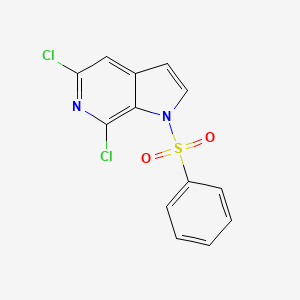

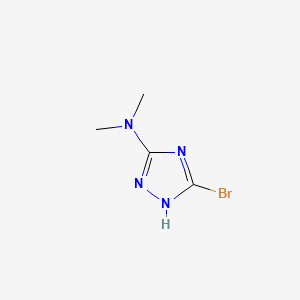

“5-Bromo-3,4-difluoro-2-(isopropylamino)aniline” is a chemical compound with the molecular formula C9H11BrF2N2. It has a molecular weight of 265.1 . The compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to an aniline .

Molecular Structure Analysis

The molecular structure of “5-Bromo-3,4-difluoro-2-(isopropylamino)aniline” consists of a benzene ring substituted with bromine and fluorine atoms, and an isopropylamino group . The presence of these substituents can significantly influence the chemical properties of the compound .Applications De Recherche Scientifique

Synthesis and Characterization

Homogeneous Synthesis : 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline is used in the continuous, homogeneous, and high-selective mono-bromination of 3-methylanisole to synthesize black fluorane dye, a crucial component in thermal papers. The process utilizes a modular microreaction system, offering superior control over byproducts and achieving high conversion rates at short residence times and mild temperatures (Xie et al., 2020).

Radiosynthesis : The compound plays a role in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved through a palladium-catalyzed reaction. This process is pivotal in generating compounds used for PET imaging and other nuclear medicine applications (Pauton et al., 2019).

Photocatalysis and Synthesis Enhancement

Visible-Light-Promoted Synthesis : The compound is involved in visible-light-promoted tandem difluoroalkylation-amidation, leading to the efficient synthesis of 3,3-difluoro-2-oxindole. This method highlights its significance in drug discovery and development due to its broad substrate tolerance and mild reaction conditions (Yu et al., 2017).

Photocatalysis : It's used in the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, a process facilitated by blue LED irradiation and photocatalysis. The high efficiency of this method allows for the installation of amino and fluoroalkyl moieties, making the compound a valuable asset in the synthesis of functional molecules (Kong et al., 2017).

Spectroscopy and Structural Analysis

- Spectroscopic Analysis : 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline is examined through FTIR and FTRaman spectroscopic techniques. These analyses are essential for understanding the compound's molecular geometry, vibrational frequencies, and the influence of its functional groups on the overall structure (Ramalingam et al., 2010).

Synthesis of Functional Molecules

- Fluoroalkylation of Anilines : The compound is instrumental in the fluoroalkylation of anilines, a method that provides access to various 1, 1, 2, 2-tetrafluoroethylated reagents. These reagents are crucial for further modifications in the synthesis of functional molecules, demonstrating the compound's versatility in chemical synthesis (Kong et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-3,4-difluoro-2-N-propan-2-ylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrF2N2/c1-4(2)14-9-6(13)3-5(10)7(11)8(9)12/h3-4,14H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOOLEKKWFESTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=C(C=C1N)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742832 |

Source

|

| Record name | 5-Bromo-3,4-difluoro-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-difluoro-2-(isopropylamino)aniline | |

CAS RN |

1365271-32-4 |

Source

|

| Record name | 1,2-Benzenediamine, 5-bromo-3,4-difluoro-N2-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,4-difluoro-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.